molecular formula C13H21ClN2O B1528859 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride CAS No. 1236267-49-4

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

Cat. No. B1528859
M. Wt: 256.77 g/mol
InChI Key: FBBBGLZYNGWRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a chemical compound with the CAS number 1236267-49-4 . It is often used in research .


Molecular Structure Analysis

The molecular formula of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is C13H21ClN2O . The molecular weight is 256.77 .


Physical And Chemical Properties Analysis

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a powder . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Potential Therapeutic Applications

FTY720 (Fingolimod) Research FTY720, chemically related to the structure of interest, has been extensively studied for its immunosuppressive effects and potential antitumor efficacy in several cancer models. Research indicates that FTY720's action mechanism involves modulating sphingosine-1-phosphate receptors, which are crucial for immune system function and cancer progression. Notably, FTY720's cytotoxic effect in cancer therapy might suggest potential research directions for related compounds like 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride in oncological applications (Zhang et al., 2013).

Bioactive Compounds and Pharmacology

Bioactive Milk Peptides Bioactive peptides, such as those derived from milk proteins, demonstrate various biological activities that could suggest a framework for researching compounds like 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. These peptides influence behavioral, gastrointestinal, hormonal, immunological, neurological, and nutritional responses, showcasing a broad spectrum of potential applications in health and disease management (Clare & Swaisgood, 2000).

Neuropharmacology and Central Nervous System (CNS) Research

LSD Pharmacology The comprehensive review of lysergic acid diethylamide (LSD) pharmacology highlights the complexity of CNS-active compounds and their effects on consciousness and neurological function. Understanding the psychopharmacology of substances like LSD can provide insights into the research and development of novel psychoactive compounds, potentially including 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, especially in exploring their therapeutic applications or effects on the CNS (Passie et al., 2008).

Safety And Hazards

The safety data sheet for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-N,N-diethyl-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-3-15(4-2)13(16)12(14)10-11-8-6-5-7-9-11;/h5-9,12H,3-4,10,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBBGLZYNGWRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.